molecular formula C17H17N3OS2 B2720234 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea CAS No. 1421584-73-7

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2720234
CAS No.: 1421584-73-7
M. Wt: 343.46
InChI Key: KVLAEDIJNWRNHB-UHFFFAOYSA-N
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Description

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the amine group is part of the thiazole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as sulfoxides or sulfones.

    Reduction: Reduced derivatives with amine or alcohol functional groups.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.

    1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLAEDIJNWRNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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